m-PEG24-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

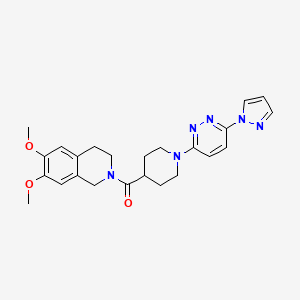

M-PEG24-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

This compound can be synthesized using various methods, including esterification, amidation, and anhydride methods. The esterification method involves reacting the carboxylic acid with PEG in the presence of a catalyst, while the amidation method involves reacting the carboxylic acid with PEG diamine.Molecular Structure Analysis

The molecular formula of this compound is C50H100O26 . Its molecular weight is 1117.31 . The structure contains a terminal carboxylic acid that can react with primary amine groups to form a stable amide bond .Chemical Reactions Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction is commonly used in the synthesis of PROTACs .Scientific Research Applications

PEGylation of Peptides and Proteins :

- PEGylation, the covalent attachment of PEG to peptides and proteins, is significant for shielding antigenic and immunogenic epitopes, reducing receptor-mediated uptake by the reticuloendothelial system, and preventing degradation by proteolytic enzymes. It alters biodistribution and increases the apparent size of the polypeptide, thus reducing renal filtration (Roberts, Bentley, & Harris, 2002).

Enhancing Biostability and Solubility :

- Chemical modification with PEG or its derivatives can tailor molecular properties for specific applications, such as enhancing the solubility and activity of enzymes in organic solvents. This extends their potential in organic syntheses and biotransformation processes (Inada et al., 1995).

Drug and Gene Delivery :

- PEGylation improves the efficiency of drug and gene delivery to target cells and tissues. Coating nanoparticles with PEG shields the surface from aggregation, opsonization, and phagocytosis, prolonging systemic circulation time (Suk et al., 2016).

Targeted Cancer Therapy :

- PEGylated nanoparticles, such as those modified with folic acid, show high targeting efficiency and are promising for cancer treatments. The pH-sensitive PEG coating allows for controlled drug release in the acidic tumor microenvironment, enhancing therapeutic anticancer effects (Cheng et al., 2017).

Protein Resistance and Sensitivity Enhancement :

- PEG-based platforms can be designed for protein resistance and enhanced sensitivity for biomolecules. The dynamic process of PEG chain backfilling affects the flexibility and exposed sites of functional biomolecules, improving recognition capacity (Du, Jin, & Jiang, 2018).

Overcoming Limitations of PEG Coatings :

- Research has focused on addressing the limitations of PEG coatings, such as their impact on nanoparticle properties in biological systems. Incorporating an alkyl linker between PEG and thiol moieties can reduce protein adsorption and macrophage uptake, which is vital for designing nanoparticles for biological applications (Larson, Joshi, & Sokolov, 2012).

PEGylation in Tumor-Specific Imaging :

- PEGylated peptide-based tracers have been developed for high precision in vivo PET/CT imaging of tumors. These tracers specifically recognize tumor-specific targets and demonstrate rapid internalization kinetics and favorable biodistribution in vivo (Stangl et al., 2018).

PEGylated Antibodies and Fragments for Therapy :

- PEGylation has been applied to antibodies and antibody fragments to reduce immunogenicity and increase circulating half-lives. This modification may benefit tumor targeting in certain clinical settings (Chapman, 2002).

Mechanism of Action

Target of Action

m-PEG24-acid is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs . These targets can vary depending on the specific PROTAC molecule that this compound is used to synthesize .

Mode of Action

This compound, as a PROTAC linker, connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The interaction between this compound and its targets leads to the formation of a ternary complex, which then promotes the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells . By forming PROTACs that can selectively degrade target proteins, this compound can influence various biochemical pathways depending on the function of the degraded protein .

Pharmacokinetics

As a peg-based compound, this compound is expected to improve the solubility, stability, and bioavailability of the protacs it helps form .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the role of the degraded protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound can be significantly affected by the solvent used . Furthermore, the stability of this compound can be influenced by storage conditions .

Biochemical Analysis

Biochemical Properties

m-PEG24-acid plays a significant role in biochemical reactions due to its ability to form stable conjugates with various biomolecules. The nature of these interactions is primarily covalent, allowing this compound to form strong and stable bonds with enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of this compound on cells and cellular processes are largely dependent on the specific biomolecules it is conjugated with. It is known that this compound can influence cell function by modifying the activity of certain proteins and enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form covalent bonds with various biomolecules. This can lead to changes in the activity of these molecules, potentially influencing processes such as enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This is largely due to the stability of the conjugates it forms, which can influence the long-term effects of this compound on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its ability to modify the activity of enzymes and other biomolecules. This can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is largely dependent on the specific biomolecules it is conjugated with. It is known that this compound can interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is largely dependent on the specific biomolecules it is conjugated with. It is known that this compound can be directed to specific compartments or organelles based on these interactions .

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H100O26/c1-53-4-5-55-8-9-57-12-13-59-16-17-61-20-21-63-24-25-65-28-29-67-32-33-69-36-37-71-40-41-73-44-45-75-48-49-76-47-46-74-43-42-72-39-38-70-35-34-68-31-30-66-27-26-64-23-22-62-19-18-60-15-14-58-11-10-56-7-6-54-3-2-50(51)52/h2-49H2,1H3,(H,51,52) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRHQDPWEDMSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H100O26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1117.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

![(R)-2-[(tert-Butyloxycarbonyl)amino]octanoic acid](/img/structure/B2958567.png)

![2,6-difluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2958568.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2958576.png)

![methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate](/img/structure/B2958577.png)

![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile](/img/structure/B2958579.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958582.png)

![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B2958583.png)

![2-Tert-butyl 8-methyl 6-(aminomethyl)-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2958584.png)